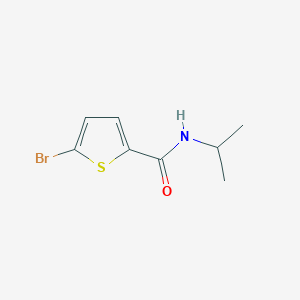

5-bromo-N-isopropylthiophene-2-carboxamide

描述

Background and Significance in Chemical Sciences

Thiophene (B33073) and its derivatives are recognized as privileged structures in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govcognizancejournal.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, offering similar physicochemical properties while also possessing unique electronic characteristics due to the presence of the sulfur atom. nih.gov This sulfur atom can participate in hydrogen bonding, potentially enhancing the interaction between the molecule and its biological target. nih.gov

The introduction of a bromine atom at the 5-position of the thiophene ring and an isopropyl group on the carboxamide nitrogen, as seen in 5-bromo-N-isopropylthiophene-2-carboxamide, allows for fine-tuning of the molecule's properties. Halogen atoms like bromine can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. ontosight.ai The N-alkyl group, in this case, isopropyl, can also modulate the compound's steric and electronic profile, which is crucial for its biological activity.

Scope and Objectives of Research on this compound

While specific research exclusively focused on this compound is limited, the broader objectives for investigating N-alkyl thiophene carboxamides are well-established. A primary goal is the exploration of their potential as therapeutic agents. For instance, research on a novel N-aryl-N-alkyl-thiophene-2-carboxamide has demonstrated its ability to enhance the function of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), a protein crucial for cardiac muscle function. nih.govnih.gov This finding suggests that compounds like this compound could be investigated for their potential in addressing conditions related to impaired calcium homeostasis, such as heart failure. nih.govnih.gov

Another significant research objective is the investigation of their antimicrobial properties. Structurally similar compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have shown antibacterial efficacy against clinically relevant drug-resistant bacteria. nih.gov This provides a strong rationale for exploring the antibacterial potential of this compound. The overarching aim of such research is to develop new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Overview of Thiophene-2-carboxamide Derivatives in Scientific Literature

The scientific literature is replete with studies on thiophene-2-carboxamide derivatives, highlighting their broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. ontosight.ai The versatility of the thiophene-2-carboxamide scaffold allows for extensive structural modifications, leading to the generation of large libraries of compounds for biological screening.

For example, certain thiophene-2-carboxamides have been identified as potent inhibitors of enzymes like VEGFR-2, which is involved in cancer progression. mdpi.com Others have shown promise as inhibitors of mitochondrial complex I, also relevant in cancer research. mdpi.com The synthesis of these derivatives often begins with a common starting material, such as 5-bromothiophene-2-carboxylic acid, which can be readily modified to produce a diverse range of amides. This synthetic accessibility, coupled with their demonstrated biological potential, ensures that thiophene-2-carboxamide derivatives will remain an active area of academic and industrial research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 908494-87-1 |

| Molecular Formula | C8H10BrNOS |

| IUPAC Name | This compound |

Detailed Research Findings

While dedicated studies on this compound are not extensively published, significant insights can be drawn from research on closely related analogues.

A notable study focused on the synthesis and antibacterial activity of 5-bromo-N-alkylthiophene-2-sulfonamides, which are structurally very similar to the carboxamide . In this research, 5-bromo-N-isopropylthiophene-2-sulfonamide was synthesized and evaluated for its biological activity. The synthesis involved the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with isopropyl bromide. nih.gov This suggests a probable and efficient synthetic route for this compound would involve the reaction of 5-bromothiophene-2-carboxylic acid with isopropylamine, likely in the presence of a coupling agent.

Furthermore, the study on the sulfonamide analogue revealed that these compounds exhibit antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, a highly drug-resistant pathogen. nih.gov This finding underscores the potential of the 5-bromo-thiophene scaffold, coupled with an N-alkyl substituent, to serve as a basis for the development of new antibacterial agents.

In another area of research, a novel N-aryl-N-alkyl-thiophene-2-carboxamide was found to enhance intracellular calcium dynamics by increasing the pumping activity of SERCA2a. nih.govnih.gov This research highlights a different therapeutic avenue for N-alkyl thiophene carboxamides, extending their potential applications beyond antimicrobial and anticancer activities to cardiovascular diseases. The study demonstrated that this class of compounds can modulate the function of critical cellular ion pumps, opening up new possibilities for drug discovery. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

5-bromo-N-propan-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWCBYUNRDYUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589327 | |

| Record name | 5-Bromo-N-(propan-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908494-87-1 | |

| Record name | 5-Bromo-N-(1-methylethyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908494-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(propan-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Analysis in Research Context

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are indispensable tools in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are crucial for the structural confirmation of 5-bromo-N-isopropylthiophene-2-carboxamide.

In ¹H NMR, the expected signals would correspond to the protons on the thiophene (B33073) ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amide proton. The chemical shifts (δ) and coupling patterns of these signals would provide information about their chemical environment and neighboring protons.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule, including those in the thiophene ring, the carbonyl group, and the isopropyl group. The chemical shifts of the carbon signals are indicative of their hybridization and bonding environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Thiophene-H | Data not available | Data not available | Data not available |

| Thiophene-H | Data not available | Data not available | Data not available |

| N-H (amide) | Data not available | Data not available | Data not available |

| CH (isopropyl) | Data not available | Data not available | Data not available |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | Data not available |

| C-Br (thiophene) | Data not available |

| C (thiophene) | Data not available |

| C-H (thiophene) | Data not available |

| C-H (thiophene) | Data not available |

| CH (isopropyl) | Data not available |

Note: The data in the tables above is based on theoretical predictions as experimental data is not publicly available.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) bond of the amide, the C-N bond of the amide, as well as vibrations corresponding to the thiophene ring and the C-Br bond. The precise frequencies of these vibrations can provide insights into the molecular structure and bonding.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3350 - 3250 |

| C-H Stretch (aromatic/aliphatic) | 3100 - 2850 |

| C=O Stretch (amide) | 1680 - 1630 |

| C=C Stretch (thiophene) | 1600 - 1475 |

| C-N Stretch (amide) | 1400 - 1200 |

Note: The wavenumber ranges are typical for these functional groups and may vary slightly for the specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak would be expected to correspond to its molecular weight of approximately 248.14 g/mol . Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are characteristic of the electronic structure of the compound. For this compound, the presence of the conjugated thiophene ring system and the carboxamide group would be expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and the presence of substituents.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

If a suitable single crystal of this compound can be grown, single crystal X-ray diffraction analysis can provide an unambiguous determination of its molecular structure in the solid state. This technique yields precise information about bond lengths, bond angles, and torsion angles. It can also reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. To date, the results of any single crystal X-ray diffraction studies on this specific compound have not been reported in the public domain.

Crystallographic Data and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For analogous bromothiophene compounds, this analysis reveals the percentage contributions of different atomic contacts to the total surface area. For instance, in a related nitrile derivative, Br⋯Br interactions were found to comprise a small but significant portion of the interatomic contacts, indicating the presence of Type I halogen interactions. nih.govnih.gov It is plausible that this compound would exhibit significant hydrogen bonding via its amide N-H and C=O groups, which would be clearly identifiable as distinct regions on a Hirshfeld surface map.

Computational Chemistry and Theoretical Investigations

To complement experimental data, computational methods are employed to predict and understand the molecular properties of this compound at an electronic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. nih.govnih.govnih.gov For thiophene carboxamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These theoretical parameters can then be compared with experimental data if available. Such calculations for related thiophene compounds have shown good correlation between computed and X-ray diffraction data. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for Thiophene Derivatives (Note: This table is illustrative, based on typical values for related structures, as specific DFT data for the target compound is not published.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| C-Br Bond Length | ~1.88 Å |

| C-S (thiophene) Bond Length | ~1.74 Å |

| C-S-C Bond Angle | ~92.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining a molecule's reactivity and electronic properties. mdpi.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and potential for intramolecular charge transfer. In studies of various thiophene derivatives, the HOMO is typically located on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For a molecule like this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential (red), while the hydrogen atom of the amide group would be a region of high positive potential (blue).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. nih.govresearchgate.netrsc.org This analysis can quantify the stability arising from these interactions. In related molecules, NBO analysis helps to understand the nature of intramolecular hydrogen bonds and other stabilizing electronic effects. nih.gov

Biological and Pharmacological Evaluation of 5 Bromo N Isopropylthiophene 2 Carboxamide and Its Analogues

Antimicrobial Activity Studies

The antimicrobial potential of 5-bromo-N-isopropylthiophene-2-carboxamide and its analogues has been explored through comprehensive studies involving various bacterial strains, mechanisms of action, and structure-activity relationships. These studies utilize both laboratory-based (in vitro) and computational (in silico) methods to build a detailed profile of their efficacy.

Efficacy against Bacterial Strains (e.g., Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus)

Analogues of this compound have demonstrated notable efficacy against clinically significant bacterial pathogens, including both Gram-negative and Gram-positive species.

Specifically, a series of 5-bromo-N-alkylthiophene-2-sulfonamides, which are structural analogues, were synthesized and tested against a clinically isolated strain of New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147. nih.gov The compound 5-bromo-N-propylthiophene-2-sulfonamide, in particular, showed high potency. nih.gov

Other studies on broader thiophene-2-carboxamide derivatives have confirmed activity against Escherichia coli and Staphylococcus aureus. For instance, certain 3-amino thiophene-2-carboxamide derivatives recorded a high activity index against these bacteria when compared to the standard antibiotic ampicillin. nih.gov The antibacterial effects of 2-amino-5-nitrothiophene derivatives were also confirmed against S. aureus and E. coli. researchgate.net

Table 1: Antimicrobial Efficacy of 5-Bromothiophene Analogues

Compound Bacterial Strain MIC (μg/mL) MBC (μg/mL) Reference 5-bromo-N-propylthiophene-2-sulfonamide NDM-1 producing Klebsiella pneumoniae ST147 0.39 0.78 nih.gov 5-bromo-N-ethylthiophene-2-sulfonamide NDM-1 producing Klebsiella pneumoniae ST147 3.125 6.25 nih.gov N-(4-acetylphenyl)-2-((4-methylphenyl)amino)-4-phenylthiophene-3-carboxamide (analogue 7b) Escherichia coli Activity Index vs. Ampicillin: 64.0% nih.gov N-(4-acetylphenyl)-2-((4-methylphenyl)amino)-4-phenylthiophene-3-carboxamide (analogue 7b) Staphylococcus aureus Activity Index vs. Ampicillin: 82.6% nih.gov

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Mechanisms of Action (e.g., Inhibition of Metallo-β-lactamase, Biofilm Inhibition)

The ways in which thiophene (B33073) carboxamides exert their antimicrobial effects are a key area of investigation. Two prominent mechanisms include the inhibition of critical bacterial enzymes and the disruption of bacterial community structures known as biofilms.

Inhibition of Metallo-β-lactamase (MBL): A significant mechanism of antibiotic resistance, particularly in Gram-negative bacteria like K. pneumoniae, is the production of β-lactamase enzymes that degrade β-lactam antibiotics. MBLs are a class of these enzymes that require zinc ions for their function. Research has shown that 5-bromo-N-alkylthiophene-2-sulfonamides are effective against New Delhi Metallo-β-lactamase (NDM-1) producing K. pneumoniae. nih.gov In silico modeling suggests these compounds interact with the enzyme's active site through hydrogen bonds and hydrophobic interactions, effectively inhibiting its function and restoring susceptibility to conventional antibiotics. nih.gov

Biofilm Inhibition: Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the bacteria from antibiotics and host immune responses. frontiersin.orgmdpi.com Thiophene derivatives have been investigated for their ability to interfere with biofilm formation. nih.gov The mechanisms for antibiofilm agents are varied and can include:

Inhibition of Quorum Sensing (QS): Bacteria in biofilms communicate through a system called quorum sensing, which regulates gene expression for biofilm formation and virulence. nih.gov Disrupting these signaling pathways can prevent biofilm establishment.

Disruption of the EPS Matrix: Some agents can degrade components of the protective EPS matrix, leaving the bacteria vulnerable. frontiersin.org

Inhibition of Adhesion: Preventing the initial attachment of planktonic bacteria to a surface is a key strategy to inhibit biofilm formation. mdpi.comnih.gov

While specific studies on this compound are limited, related thiophene carboxamides and sulfonamides have shown potential as antibiofilm agents by inhibiting bacterial lectins, such as LecB in Pseudomonas aeruginosa, which are crucial for cell adhesion and biofilm integrity. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For thiophene-2-carboxamide derivatives, several structural features have been identified as important for their activity.

Substituents on the Thiophene Ring: The nature and position of groups on the thiophene ring are critical. Studies on various thiophene-2-carboxamide derivatives have shown that the presence of an amino group at the 3-position can lead to more potent antimicrobial activity compared to hydroxyl or methyl groups. nih.gov

Modifications of the Carboxamide Group: The group attached to the carboxamide nitrogen (the N-substituent) significantly influences efficacy. In the case of 5-bromo-N-alkylthiophene-2-sulfonamides, activity varied with the alkyl chain; the N-propyl derivative was found to be more potent against K. pneumoniae than the N-ethyl derivative. nih.gov The N-isopropyl derivative, corresponding to the parent compound of this article, was synthesized at a lower yield, potentially due to steric hindrance, which can also influence biological interaction and activity. nih.gov

Aromatic Substituents: When aryl groups are part of the structure, their substitutions play a role. For example, the presence of a methoxy (B1213986) group on a benzene (B151609) ring within the thiophene carboxamide scaffold was found to boost activity against E. coli and S. aureus, possibly by increasing the hydrophilicity of the molecule. nih.gov Similarly, a 4-chlorophenyl substituent on the amide of a thiophene ring was shown to create a more potent compound against colistin-resistant A. baumannii and E. coli. nih.gov

In vitro and In silico Screening Methods

The evaluation of antimicrobial properties relies on a combination of laboratory and computational techniques.

In vitro Screening: These are standard laboratory assays used to quantify the antimicrobial effect of a compound.

Agar (B569324) Well/Disk Diffusion: This method provides a qualitative assessment of antimicrobial activity. The compound is placed on an agar plate inoculated with bacteria, and the size of the clear zone of inhibition around the compound indicates its efficacy. nih.gov

Broth Dilution Method: This quantitative technique is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the compound that prevents visible bacterial growth, while the MBC is the lowest concentration that results in bacterial death. nih.gov

In silico Screening: These computational methods predict how a compound will interact with a biological target, saving time and resources.

Molecular Docking: This technique models the interaction between the compound (ligand) and a target protein, such as a bacterial enzyme. It predicts the binding affinity and orientation of the compound in the protein's active site. nih.gov For example, docking studies were used to show how 5-bromo-N-propylthiophene-2-sulfonamide interacts with the active site of the NDM-1 enzyme. nih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of molecules, providing insights into their stability, reactivity, and the distribution of electric charge, which can influence their interaction with biological targets. nih.govnih.gov

Anti-inflammatory Activity Investigations

Inflammation is a key pathological factor in many diseases, and the denaturation of tissue proteins is a contributing cause. ijpsr.com The ability of a compound to prevent this denaturation can be an indicator of its potential anti-inflammatory activity.

In vitro Assays (e.g., Bovine Serum Albumin Denaturation Assay)

A widely used and simple in vitro screening method for anti-inflammatory activity is the inhibition of protein denaturation assay.

The Bovine Serum Albumin (BSA) Denaturation Assay is a standard method used to evaluate the anti-inflammatory potential of various compounds, including thiophene derivatives. cabidigitallibrary.orgnih.govresearchgate.net The principle of the assay is that protein denaturation, which can be induced by heat, is implicated in the inflammatory process. A potential anti-inflammatory compound will protect the protein from denaturation.

The procedure involves mixing the test compound with a solution of BSA. This mixture is then heated to induce denaturation, and the resulting turbidity is measured using a spectrophotometer. cabidigitallibrary.org The ability of the test compound to inhibit this denaturation is compared to a standard anti-inflammatory drug, such as diclofenac (B195802) or aspirin. nih.govresearchgate.net Several studies have successfully used this assay to demonstrate the anti-inflammatory properties of various novel thiophene compounds, where chloro-substituted derivatives, for instance, showed significant activity. cabidigitallibrary.org

Table 2: In-vitro Anti-inflammatory Activity of Thiophene Analogues via BSA Denaturation Assay

Compound Type Concentration (µg/mL) % Inhibition of Denaturation Standard Drug (% Inhibition) Reference 2'-chloro substituted thiophene analogue (SPJ-1g) 100 80.14 Ibuprofen (84.14) cabidigitallibrary.org 4'-chloro substituted thiophene analogue (SPJ-1b) 100 78.12 Ibuprofen (84.14) cabidigitallibrary.org Unsubstituted thiophene analogue (SPJ-1a) 100 24.12 Ibuprofen (84.14) cabidigitallibrary.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-N-propylthiophene-2-sulfonamide |

| 5-bromo-N-ethylthiophene-2-sulfonamide |

| N-(4-acetylphenyl)-2-((4-methylphenyl)amino)-4-phenylthiophene-3-carboxamide |

| Ampicillin |

| Diclofenac |

| Aspirin |

| Ibuprofen |

Molecular Docking Studies with Inflammatory Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a thiophene derivative, might interact with a biological target. For thiophene-based compounds, key inflammatory targets like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are often investigated. nih.gov

Studies on related structures reveal that the thiophene carboxamide scaffold can effectively fit into the active sites of these inflammatory enzymes. nih.gov The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces. For instance, the carboxamide group can act as a hydrogen bond donor and acceptor, while the thiophene ring and its substituents can engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. Docking studies on hybrid molecules containing a thiophene scaffold have shown significant interaction energies against both COX-2 and 5-LOX, suggesting that these compounds could act as dual inhibitors, a desirable trait for anti-inflammatory agents. nih.gov Overexpression of COX-2 is associated with various inflammatory diseases and is considered a key target for developing new anticancer agents. frontiersin.org

| Compound Type | Target Enzyme | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene-based Hybrid | COX-2 | -98.37 | nih.gov |

| Thiophene-based Hybrid | 5-LOX | -91.07 | nih.gov |

| General Thiophene Derivative | COX-2 | -81.44 | nih.gov |

| General Thiophene Derivative | 5-LOX | -72.48 | nih.gov |

SAR for Anti-inflammatory Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For thiophene-based compounds, SAR analyses have highlighted several key structural features that contribute to their anti-inflammatory activity. The thiophene ring itself is considered a privileged structure in drug design. nih.gov

The presence and nature of substituents on the thiophene ring and the carboxamide nitrogen significantly influence the molecule's biological activity.

Thiophene Ring: The sulfur atom in the thiophene ring alters the electronic distribution and geometry compared to a simple benzene ring, which can enhance biological reactivity and potential. researchgate.net

Carboxamide Moiety: The amide linkage is a common feature in many biologically active compounds and is important for target recognition, particularly for COX and LOX enzymes. nih.gov

Substituents: The nature of the substituents at various positions on the thiophene ring dictates the compound's potency and selectivity. For this compound, the bromine atom at the 5-position acts as an electron-withdrawing group, which can modulate the electronic properties of the entire ring system. The N-isopropyl group contributes to the molecule's lipophilicity and steric profile, which can affect its ability to cross cell membranes and fit into the binding site of a target protein. Studies on related nicotinamides have shown that compounds with electron-withdrawing groups like -Br and -Cl exhibit significant anti-inflammatory activity. researchgate.net

| Structural Feature | Observed Effect on Anti-inflammatory Activity | Reference |

|---|---|---|

| Carboxylic Acid or Ester Group | Frequently associated with potent activity | nih.gov |

| Amine or Amide Group | Important for biological target recognition | nih.gov |

| Electron-Withdrawing Groups (e.g., -Br, -Cl) | Often enhance potency | researchgate.net |

| Methyl or Methoxy Groups | Frequently described in active compounds | nih.gov |

Studies in Neurological and Cognitive Enhancement (as AMPA Receptor Potentiators)

AMPA receptors (AMPARs) are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is integral to synaptic plasticity, the process that underlies learning and memory. nih.gov Molecules that enhance the function of AMPA receptors are known as positive allosteric modulators or "ampakines," and they represent a promising therapeutic avenue for neurological and psychiatric disorders characterized by deficient glutamatergic signaling. mdpi.com

Evaluation in Learning and Memory Models

To assess the efficacy of potential cognitive enhancers, researchers employ a variety of preclinical behavioral models in animals. These tests are designed to evaluate different aspects of learning and memory.

Morris Water Maze: This test assesses spatial learning and memory. An animal is placed in a pool of opaque water and must learn the location of a hidden escape platform using spatial cues around the room. Improved performance is measured by a reduction in the time (latency) and path length taken to find the platform over successive trials.

Novel Object Recognition Test: This model evaluates recognition memory. An animal is first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a new, novel one. Animals with intact memory will spend significantly more time exploring the novel object.

Passive Avoidance Task: This test measures fear-associated learning and memory. An animal learns to avoid an environment in which it previously received an aversive stimulus (e.g., a mild foot shock). The strength of the memory is assessed by the latency to re-enter the aversive compartment.

Anticonvulsant and Analgesic Activities of Thiophene Derivatives

The thiophene scaffold is present in the structure of various compounds that have demonstrated significant anticonvulsant and analgesic (antinociceptive) properties. nih.gov Research into hybrid molecules incorporating a thiophene ring has identified promising candidates for the treatment of epilepsy and pain. nih.gov

The anticonvulsant potential of these compounds is typically evaluated in established animal models of epilepsy:

Maximal Electroshock (MES) Test: This test is considered a model for generalized tonic-clonic seizures. The ability of a compound to prevent the hind-limb tonic extension phase of the seizure indicates its potential to inhibit seizure spread.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures. It induces clonic seizures by administering a chemical convulsant.

6 Hz Psychomotor Seizure Test: This is a model for therapy-resistant partial seizures. It evaluates a compound's ability to protect against seizures induced by a low-frequency electrical stimulation.

In one study, a thiophene derivative showed a potent anticonvulsant effect in the MES and 6 Hz tests, with an effective dose significantly lower than that of the reference drug, valproic acid. nih.gov The mechanism for some of these compounds involves the balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Analgesic activity is often assessed using models like the hot plate test (for central analgesic action) and the writhing test (for peripheral analgesic action). nih.gov

Anticancer and Antiviral Potential of Related Thiophene Structures

Thiophene carboxamide derivatives have emerged as a particularly promising class of compounds in oncology research. bohrium.comresearchgate.net Numerous studies have demonstrated their potent cytotoxic effects against a variety of human cancer cell lines. researchgate.netmdpi.com

A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization. nih.gov They act as biomimetics of Combretastatin A-4 (CA-4), a natural product known for its potent anti-cancer and anti-angiogenic properties. By binding to the colchicine-binding site on tubulin, these thiophene compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov The thiophene ring's aromaticity plays a critical role in the interaction with the binding pocket. nih.gov Another identified target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that has been implicated as an oncogene in breast cancer. researchgate.net

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiophene Carboxamide 2b | Hep3B (Liver) | 5.46 | nih.gov |

| Thiophene Carboxamide 2e | Hep3B (Liver) | 12.58 | nih.gov |

| Thiophene Carboxamide 5b | MCF-7 (Breast) | 0.09 | researchgate.net |

| Thiophene Carboxamide 5c | MCF-7 (Breast) | 2.22 | researchgate.net |

| Thiophene Carboxamide 5c | HepG2 (Liver) | 0.72 | researchgate.net |

While the anticancer potential is well-documented, the antiviral activity of this specific class of thiophene structures is a less explored area. However, the broad biological activity of the thiophene scaffold suggests that investigations into antiviral applications could yield promising results.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies (e.g., Lactate Dehydrogenase, Metallo-β-lactamase)

There is currently a lack of specific research data detailing the inhibitory effects of 5-bromo-N-isopropylthiophene-2-carboxamide on key enzymes such as Lactate Dehydrogenase (LDH) or Metallo-β-lactamases (MBLs). While structurally related compounds, such as certain 5-bromo-N-alkylthiophene-2-sulfonamides, have been investigated for their activity against New Delhi Metallo-β-lactamase, these findings cannot be directly extrapolated to the carboxamide derivative due to differences in their chemical structures. nih.govnih.gov The potential for this compound to act as an inhibitor for these or other enzymes remains an open area for future research.

Protein Binding and Interaction Analyses

Specific studies on the protein binding profile of this compound are not found in the reviewed literature.

Without experimental data from techniques such as X-ray crystallography or NMR spectroscopy for this compound in complex with a protein, a detailed analysis of its hydrogen bonding and hydrophobic interactions with biological targets is not possible.

Cellular and Molecular Targets Identification

The specific cellular and molecular targets of this compound have not been identified in the available scientific literature. Identifying the precise biological molecules with which a compound interacts is crucial for understanding its mechanism of action and potential therapeutic applications. For this compound, this information is not yet established.

Future Directions and Translational Research Potential

Design and Synthesis of Novel Analogues with Enhanced Bioactivity

The structural framework of 5-bromo-N-isopropylthiophene-2-carboxamide offers multiple sites for chemical modification to enhance biological activity and selectivity. The design of new analogues is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological function. nih.gov

Key strategies for designing novel analogues include:

Modification of the Thiophene (B33073) Ring: The substitution pattern on the thiophene ring is crucial for activity. The bromine atom at the 5-position is a key functional group that can be replaced with other substituents to modulate activity. For instance, replacing the bromo group with various aryl groups via Suzuki cross-coupling reactions can lead to derivatives with different biological profiles. google.com

Alteration of the Carboxamide Linker: The N-isopropyl group on the carboxamide can be substituted with other alkyl or aryl groups to explore the impact on receptor binding and pharmacokinetic properties. The carboxamide group itself is often essential for activity, participating in crucial hydrogen bonding interactions with biological targets. google.com

Introduction of Diverse Functional Groups: Incorporating different pharmacophores or functional groups onto the core structure can lead to compounds with novel mechanisms of action or improved potency. For example, the synthesis of thiophene derivatives incorporating pyrazole, thiazole, or pyridine (B92270) rings has been explored to develop compounds with enhanced cytotoxic potencies. google.com

The synthesis of these novel analogues typically involves multi-step reaction sequences. A common starting material is 5-bromothiophene-2-carboxylic acid, which can be converted to an acyl chloride and subsequently reacted with various amines to generate a library of carboxamide derivatives. googleapis.com

| Modification Site | Example Substituents | Potential Impact |

|---|---|---|

| 5-position of Thiophene Ring | Aryl groups, Heterocycles, Alkyl chains | Modulation of potency and selectivity |

| N-substituent of Carboxamide | Cyclic amines, Aryl amines, Chiral amines | Improved binding affinity and pharmacokinetic profile |

| Thiophene Ring Core | Bioisosteric replacement (e.g., with furan, pyrrole) | Alteration of electronic properties and metabolic stability |

Development of Advanced Computational Models for Activity Prediction

Computational chemistry plays a vital role in modern drug discovery by accelerating the design and optimization of lead compounds. For thiophene carboxamide derivatives, various computational models can be employed to predict biological activity and guide the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models help in identifying key structural features that are important for activity and in predicting the potency of newly designed analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For thiophene carboxamide derivatives, docking studies can elucidate the binding mode within the active site of a target enzyme or receptor, such as a kinase or a bacterial protein. mdpi.com This information is invaluable for designing modifications that enhance binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the interaction. mdpi.com This can help in refining the design of analogues to ensure a stable and effective binding.

ADME-T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of designed compounds. mdpi.com This early-stage assessment helps in prioritizing compounds with favorable drug-like properties for synthesis and further testing.

| Computational Method | Application in Thiophene Carboxamide Research | Key Insights Provided |

|---|---|---|

| QSAR | Predicting anti-tubercular or anticancer activity | Identification of key electronic and topological descriptors for activity |

| Molecular Docking | Simulating binding to targets like tubulin or bacterial enzymes | Understanding binding interactions and guiding rational design |

| MD Simulations | Assessing the stability of ligand-protein complexes | Confirming the stability of predicted binding modes |

| ADME-T Prediction | Evaluating the drug-likeness of novel analogues | Early identification of potential pharmacokinetic issues |

Preclinical Evaluation and Lead Optimization Strategies

Once promising analogues have been designed and synthesized, they undergo rigorous preclinical evaluation to assess their biological activity and therapeutic potential. This stage involves a series of in vitro and in vivo studies.

In Vitro Biological Assays: The synthesized compounds are first tested in cell-free (e.g., enzyme inhibition assays) or cell-based assays (e.g., cytotoxicity assays against cancer cell lines). nih.gov For example, thiophene carboxamide derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, including those of the breast, liver, and colon. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Directed Optimization: The data from initial biological testing is used to refine the SAR. This iterative process of designing, synthesizing, and testing allows for the systematic optimization of the lead compound to improve potency, selectivity, and pharmacokinetic properties. rsc.org

Exploration of New Therapeutic Applications

The thiophene carboxamide scaffold has demonstrated a broad spectrum of biological activities, suggesting that derivatives of this compound could be explored for various therapeutic applications.

Anticancer Agents: Many thiophene derivatives have shown potent anticancer activity by targeting various mechanisms, including the inhibition of kinases and tubulin polymerization. nih.govmdpi.com Further investigation could position these compounds as novel chemotherapeutic agents.

Antimicrobial Agents: Thiophene-based compounds have been reported to possess significant antibacterial and antifungal properties. nih.gov With the rise of antimicrobial resistance, the development of new classes of antibiotics is a critical area of research.

Anti-inflammatory and Analgesic Agents: Some thiophene carboxamides have been patented as EP4 antagonists for the treatment of pain and inflammation, offering a potential alternative to NSAIDs and opioids. google.com

Enzyme Inhibitors: Thiophene derivatives have been identified as inhibitors of various enzymes, such as sphingomyelin (B164518) synthase 2 (SMS2), which is a target for dry eye disease. nih.gov This highlights the potential for these compounds to be developed for a wide range of diseases characterized by enzymatic dysregulation.

| Therapeutic Area | Mechanism of Action | Supporting Evidence |

|---|---|---|

| Oncology | Tubulin polymerization inhibition, Kinase inhibition | Antiproliferative activity against various cancer cell lines mdpi.comnih.gov |

| Infectious Diseases | Inhibition of bacterial growth | Activity against Gram-positive and Gram-negative bacteria nih.gov |

| Inflammation and Pain | EP4 receptor antagonism | Patent for treatment of pain and inflammation google.com |

| Ophthalmology | Sphingomyelin synthase 2 (SMS2) inhibition | Potential treatment for dry eye disease nih.gov |

Patent Landscape and Intellectual Property Analysis

The patent landscape for thiophene carboxamide derivatives indicates a strong and ongoing interest in this class of compounds from both academic and industrial researchers. A thorough intellectual property analysis is crucial for any translational research program.

Existing Patents: Numerous patents have been filed for thiophene derivatives covering their synthesis and application in various therapeutic areas. For example, patents exist for thiophene carboxamide derivatives as anticancer agents and for their use in treating pain and inflammation. google.comgoogle.com These patents often claim a broad genus of compounds, defined by a core structure and a range of possible substituents.

Freedom to Operate: Before committing significant resources to the development of a specific analogue of this compound, a freedom-to-operate (FTO) analysis is necessary. This involves determining whether the proposed compound or its intended use infringes on any existing patents.

New Intellectual Property: The design and synthesis of novel, non-obvious, and useful analogues of this compound with enhanced properties can lead to new patent applications. Securing patent protection is a critical step in the commercialization of a new drug. The claims in a new patent could cover the specific chemical structures of the new compounds, their synthesis methods, and their use in treating specific diseases.

The existing patent literature demonstrates the perceived value of the thiophene carboxamide scaffold in drug discovery. Future research in this area will likely lead to the generation of new intellectual property as novel compounds with superior therapeutic profiles are developed.

常见问题

Q. What challenges arise when scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

- Methodological Answer : Scaling issues include exothermicity control and purification bottlenecks. Strategies:

- Batch vs. flow chemistry : Use continuous flow reactors for heat dissipation.

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for easier solvent recovery.

- Automated chromatography : Employ flash systems with gradient programming for consistent purity.

Document critical process parameters (CPPs) for tech transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。